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Get Quote

An Objective Analysis of Functional Conservation in Bacterial DNA Repair

RecG is a specialized DNA helicase crucial for genome integrity in bacteria. It plays a pivotal

role in DNA repair and restarting stalled replication forks by remodeling various branched DNA

structures, most notably Holliday junctions.[1][2][3] Understanding the functional conservation

of RecG across different bacterial species, particularly between model organisms like

Escherichia coli and pathogens such as Mycobacterium tuberculosis, is vital for developing

novel antimicrobial strategies. This guide compares the in vivo complementation and in vitro

biochemical activities of RecG orthologs, providing researchers with a consolidated view of its

functional landscape.

In Vivo Complementation: Restoring DNA Repair in E.
coli
A primary method to assess the functional conservation of a protein is through cross-species

complementation. In this assay, the RecG gene from a foreign species is expressed in an E.

coli strain where the native recG gene has been deleted (ΔrecG). The ability of the foreign

RecG to restore the host's resistance to DNA damaging agents indicates functional
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interchangeability. The ΔrecG mutant of E. coli exhibits sensitivity to agents like UV radiation,

mitomycin C (MMC), and methyl methanesulfonate (MMS).[2][4]

Studies have shown that RecG from several species, including pathogenic bacteria, can

successfully complement the ΔrecG phenotype in E. coli. For instance, expression of M.

tuberculosis RecG (MtRecG) provides significant protection against MMC, MMS, and UV-

induced cell death in an E. coli ΔrecG mutant.[5] Similarly, RecG proteins from Gram-positive

bacteria like Bacillus subtilis and Streptococcus pneumoniae have also been shown to promote

DNA repair in E. coli.[1] This functional conservation suggests that RecG either acts alone or

that its necessary protein-protein interactions are conserved across these diverse bacterial

lineages.[1]

RecG Ortholog Host Strain

Complementati

on Assay

(Challenge)

Result Reference

Mycobacterium

tuberculosis
E. coli ΔrecG

Mitomycin C,

MMS, UV

radiation

Successful

complementation

; restored

resistance

[5]

Bacillus subtilis E. coli ΔrecG
DNA damage

(unspecified)

Successful

complementation

; promoted DNA

repair

[1]

Streptococcus

pneumoniae
E. coli ΔrecG

DNA damage

(unspecified)

Successful

complementation

; promoted DNA

repair

[1]

Aquifex aeolicus E. coli ΔrecG Growth at 37°C
No

complementation
[1]

Table 1: Summary of in vivo cross-species complementation studies of RecG function. The

table highlights the ability of RecG from different bacterial species to rescue the DNA repair-

deficient phenotype of an E. coli ΔrecG mutant.
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Interestingly, the RecG from the hyperthermophile Aquifex aeolicus fails to function in E. coli at

37°C, which is attributed to its reduced enzymatic efficiency at this lower temperature, despite

being active at its optimal temperature of 60°C.[1]

In Vitro Biochemical Activities: A Molecular Comparison
To understand the basis of functional conservation, the enzymatic activities of purified RecG
proteins are compared in vitro. Key activities include DNA binding, ATP hydrolysis (ATPase

activity), and DNA unwinding (helicase activity).

DNA Substrate Binding and Specificity

RecG proteins from different species consistently show a high affinity for branched DNA

structures that mimic intermediates of recombination and replication. These include Holliday

junctions (HJs), replication forks, and D-loops.[3][5]

Mycobacterium tuberculosis RecG (MtRecG): Exhibits a higher binding affinity for HJs

compared to other DNA repair intermediates.[5] While it binds to both mobile and immobile

HJs, it shows a stronger preference for immobile junctions.[5] MtRecG also binds to

replication forks, flap structures, and D-loops.[5]

E. coli RecG (EcRecG): Also shows a strong preference for binding branched DNA

structures over linear duplex DNA.[2] It is a monomeric enzyme that can catalyze branch

migration without accessory proteins.[6][7]

RecG Ortholog Substrate
Binding Affinity

(Kd)
Comments Reference

M. tuberculosis Holliday Junction High

Higher affinity

than for other

intermediates

[5]

E. coli Holliday Junction
~2 nM (for model

junction)

Binds as a

monomer
[8]

Table 2: Comparison of DNA binding affinities of RecG orthologs to Holliday junction

substrates. Kd (dissociation constant) values indicate the concentration at which half of the
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DNA substrate is bound by the protein; lower values signify higher affinity.

ATPase and Helicase Activities

RecG utilizes the energy from ATP hydrolysis to drive its helicase activity, which involves

unwinding and rewinding DNA strands to facilitate branch migration. This activity is strictly

DNA-dependent.[9]

M. tuberculosis RecG (MtRecG): The ATPase activity is stimulated more efficiently by mobile

HJs than immobile ones, which correlates with its branch migration activity.[5] It

demonstrates robust unwinding activity on replication forks and flap structures.[5]

E. coli RecG (EcRecG): Its ATPase activity shows a strong preference for negatively

supercoiled DNA as a cofactor.[10] The helicase activity is essential for its role in regressing

stalled replication forks.[2]

B. subtilis & S. pneumoniae RecG: Both proteins efficiently bind and unwind replication fork

and Holliday junction DNA molecules, with efficiencies comparable to the E. coli protein.[1]

The conservation of these core biochemical activities across species underpins the success of

in vivo complementation.

Experimental Protocols
1. In Vivo Complementation Assay by Spot Test

This protocol assesses the ability of a heterologous RecG to complement the DNA-damage

sensitivity of an E. coli ΔrecG strain.

Strain Preparation: Transform the E. coli ΔrecG mutant strain with a plasmid expressing the

RecG ortholog of interest. As controls, use the same strain transformed with a plasmid

expressing E. coli RecG (positive control) and an empty vector (negative control).

Culture Growth: Grow saturated overnight cultures of all transformed strains in Luria-Bertani

(LB) broth supplemented with the appropriate antibiotic at 37°C.

Serial Dilution: The next day, dilute the saturated cultures 1:100 in fresh LB broth and grow

to an optical density (OD600) of 0.2. Perform a 10-fold serial dilution of these cultures in a 1x
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phosphate-buffered saline (PBS) solution.

Spotting: Spot 10 µL of each dilution onto LB agar plates. One plate should be a control plate

(LB agar only), while other plates should be supplemented with a DNA damaging agent at a

specific concentration (e.g., Mitomycin C, UV irradiation after spotting).

Incubation and Analysis: Incubate the plates overnight at 37°C. Compare the growth of the

strain expressing the foreign RecG to the positive and negative controls on the plates

containing the DNA damaging agent. Successful complementation is indicated by growth

comparable to the positive control.[11]

2. DNA Helicase/Unwinding Assay

This in vitro assay measures the ability of purified RecG protein to unwind a model DNA

substrate, such as a radiolabeled Holliday junction.

Substrate Preparation: A model Holliday junction is constructed by annealing four synthetic

oligonucleotides, one of which is radiolabeled (e.g., with 32P) at its 5' end.

Reaction Mixture: Prepare a reaction buffer (e.g., 10 mM Tris-HCl, 5 mM ATP, 5 mM MgCl2).

Add the purified RecG protein (at a specified concentration, e.g., 100 nM) and the labeled

DNA substrate (e.g., 0.2 nM) to the buffer.

Reaction Incubation: Initiate the reaction and incubate at 37°C. Aliquots are taken at various

time points (e.g., 0, 5, 15, 30 minutes) and the reaction is stopped by adding a quench

solution containing EDTA and a loading dye.

Gel Electrophoresis: The samples are run on a non-denaturing polyacrylamide gel to

separate the intact Holliday junction substrate from the unwound, single-stranded DNA

products.

Quantification: The gel is dried and exposed to a phosphor screen. The amounts of substrate

and product are quantified using a phosphorimager. The percentage of unwound DNA is

calculated for each time point to determine the unwinding rate.[8][12]

3. DNA-Dependent ATPase Assay
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This assay measures the rate of ATP hydrolysis by RecG in the presence of a DNA cofactor. A

common method is the coupled spectrophotometric assay.

Reaction Components: The reaction mixture contains the purified RecG protein (e.g., 150

nM), a DNA cofactor (e.g., Holliday junction DNA or supercoiled plasmid DNA), and an ATP

regeneration system. This system includes phosphoenolpyruvate (PEP), pyruvate kinase

(PK), and lactate dehydrogenase (LDH).

Principle: RecG hydrolyzes ATP to ADP. The PK enzyme uses PEP to convert the ADP back

to ATP, producing pyruvate. The LDH enzyme then reduces pyruvate to lactate, oxidizing

NADH to NAD+ in the process.

Measurement: The rate of ATP hydrolysis is measured by monitoring the decrease in NADH

absorbance at 340 nm using a spectrophotometer.

Analysis: The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by

RecG. Kinetic parameters like Km (for ATP and DNA) and kcat can be determined by varying

the substrate concentrations.[8][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.uniprot.org/uniprotkb/P24230/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3542137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3542137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10870727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10870727/
https://pubmed.ncbi.nlm.nih.gov/23438087/
https://pubmed.ncbi.nlm.nih.gov/23438087/
https://academic.oup.com/nar/article/25/19/3875/2549183
https://www.researchgate.net/publication/12448217_Characterisation_of_the_catalytically_active_form_of_RecG_helicase
https://pmc.ncbi.nlm.nih.gov/articles/PMC102718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC102718/
https://pubmed.ncbi.nlm.nih.gov/22628485/
https://pubmed.ncbi.nlm.nih.gov/22628485/
https://pubmed.ncbi.nlm.nih.gov/17292398/
https://pubmed.ncbi.nlm.nih.gov/17292398/
https://journals.asm.org/doi/10.1128/jb.00184-23
https://pmc.ncbi.nlm.nih.gov/articles/PMC4932906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10164576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10164576/
https://www.benchchem.com/product/b1174793/docs#a-comparative-guide-to-cross-species-complementation-of-recg-helicase-function
https://www.benchchem.com/product/b1174793/docs#a-comparative-guide-to-cross-species-complementation-of-recg-helicase-function
https://www.benchchem.com/product/b1174793/docs#a-comparative-guide-to-cross-species-complementation-of-recg-helicase-function
https://www.benchchem.com/product/b1174793/docs#a-comparative-guide-to-cross-species-complementation-of-recg-helicase-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174793?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1174793?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174793?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

